Product packaging for Methanol;scandium(Cat. No.:CAS No. 487063-74-1)

Methanol;scandium

Cat. No.: B14256014
CAS No.: 487063-74-1
M. Wt: 75.990 g/mol
InChI Key: RHQHELFLCIGPBB-UHFFFAOYSA-N
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Description

Methanol;scandium refers to a reagent system central to pioneering research in catalysis and advanced material design. In catalysis, scandium-based compounds are investigated for critical reactions such as CO2 hydrogenation. Research indicates that indium oxide, a material analogous to scandium oxides in its reducible nature, shows high methanol selectivity from CO2, suggesting the potential of scandium to facilitate similar pathways . Furthermore, scandium metal-organic frameworks (MOFs) demonstrate significant interactions with methanol molecules under high-pressure conditions, where methanol occupies specific sites within the framework, stabilizing its structure and inhibiting pressure-induced amorphization . This highlights the application of this compound systems in developing robust porous materials for gas storage and separation technologies. Scandium, a rare-earth element, is also valued in strengthening aluminum alloys, and its compounds often exhibit properties intermediate between aluminum and yttrium . Methanol, the simplest alcohol, serves as a versatile solvent and chemical feedstock . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3OSc- B14256014 Methanol;scandium CAS No. 487063-74-1

Properties

CAS No.

487063-74-1

Molecular Formula

CH3OSc-

Molecular Weight

75.990 g/mol

IUPAC Name

methanolate;scandium

InChI

InChI=1S/CH3O.Sc/c1-2;/h1H3;/q-1;

InChI Key

RHQHELFLCIGPBB-UHFFFAOYSA-N

Canonical SMILES

C[O-].[Sc]

Origin of Product

United States

Synthesis and Derivatization of Scandium Methanol Chemical Compounds

Direct Reactions of Scandium Atoms with Methanol (B129727)

The direct reaction of individual scandium atoms with methanol molecules has been investigated under matrix isolation conditions, a technique that allows for the trapping and spectroscopic characterization of transient species at very low temperatures. These experiments have revealed the spontaneous formation of organoscandium intermediates through insertion reactions.

Formation of Organoscandium Intermediates and Products

When scandium atoms are co-deposited with methanol in a solid argon matrix, they readily react to form insertion products. Spectroscopic analysis, particularly infrared spectroscopy, coupled with isotopic substitution studies (using ¹³CH₃OH, CH₃¹⁸OH, and CH₃OD), has been crucial in identifying the resulting molecules.

Experimental evidence has shown that the reaction between ground-state scandium atoms and methanol spontaneously produces the methylscandium hydride isomer, CH₃OScH. acs.org This product is formed through the insertion of the scandium atom into the O-H bond of methanol. In contrast, the thermodynamically more stable isomer, hydroxymethylscandium, CH₃ScOH, which would result from insertion into the C-O bond, is not observed to form spontaneously under these conditions. acs.org

The identification of CH₃OScH was confirmed through infrared absorption spectroscopy, with characteristic vibrational frequencies corresponding to the newly formed Sc-H and O-Sc bonds. The experimental spectra were corroborated by density functional theory (DFT) calculations, which predicted the vibrational frequencies for both potential isomers.

IsomerFormation PathwayExperimental ObservationSpectroscopic Signature (Key Vibrations)
CH₃OScH Insertion of Sc into the O-H bondSpontaneously formed in solid argon matrix acs.orgSc-H stretch, O-Sc stretch
CH₃ScOH Insertion of Sc into the C-O bondNot spontaneously formed acs.orgPredicted Sc-O stretch, Sc-C stretch

Upon exposure to ultraviolet-visible (UV-vis) irradiation, the initially formed CH₃OScH molecule undergoes a photochemical rearrangement to yield a (CH₄)OSc complex. acs.org

Theoretical calculations suggest that the direct insertion of a scandium atom into the O-H bond of methanol to form CH₃OScH proceeds without an activation energy barrier. acs.org This explains the spontaneous formation of this isomer upon co-deposition in the argon matrix. The reaction is energetically favorable, leading directly to the observed product.

The preference for the O-H insertion over the C-O insertion is a key mechanistic insight. While CH₃ScOH is calculated to be the more stable isomer, its formation is kinetically hindered. The reaction pathway leading to CH₃ScOH likely involves a significant energy barrier that is not overcome under the low-temperature matrix isolation conditions. This highlights a scenario where the kinetically favored product is observed rather than the thermodynamically favored one.

Scandium Alkoxide Formation in Methanol Solvents

In solution, particularly in methanol as a solvent, scandium(III) ions readily react to form scandium alkoxides. These reactions typically involve the deprotonation of the alcohol by a suitable base or through solvolysis, followed by coordination of the resulting methoxide (B1231860) ions to the scandium center. This leads to the formation of various complexes, including multinuclear structures with bridging alkoxide ligands.

Synthesis of Scandium Methoxide Bridged Complexes

A prominent class of scandium alkoxides synthesized in methanol are those that feature methoxy (B1213986) bridges (µ-OMe) connecting two or more scandium centers. These bridging ligands play a crucial role in the assembly of polynuclear scandium complexes.

An illustrative example of a methoxy-bridged scandium complex is the dimeric scandium nitrate (B79036) complex, [(phen)(NO₃)₂Sc(µ-OMe)₂Sc(NO₃)₂(phen)], where 'phen' stands for 1,10-phenanthroline (B135089). This compound is synthesized by the reaction of scandium nitrate with 1,10-phenanthroline in a methanol solvent. In this structure, two scandium centers are linked by a pair of bridging methoxide ligands, forming a central Sc₂(µ-OMe)₂ core.

Each scandium atom in this complex is eight-coordinate. The coordination sphere around each scandium is completed by two nitrogen atoms from a bidentate phenanthroline ligand and four oxygen atoms from two bidentate nitrate anions.

Solvation Coordination Compounds of Scandium Halides in Methanol

The interaction between scandium halides and methanol provides a pathway to the formation of distinct solvation coordination compounds. These compounds are of interest for their structural chemistry and as potential precursors for other scandium-based materials.

The synthesis of the cationic scandium-methanol complex, [ScCl₂(MeOH)₄]⁺, with different counter-ions has been achieved through the modification of scandium chloride precursors in a methanol-rich environment. Research has demonstrated that the reaction of scandium(III) chloride with an excess of methanol can lead to the isolation of crystalline products with the general formula [ScCl₂(MeOH)₄][X], where X can be a chloride (Cl) or bromide (Br) anion. researchgate.net

The isolation of these compounds is typically achieved by crystallizing the scandium salt from a methanol solution. The resulting crystals can then be characterized using single-crystal X-ray diffraction to determine their precise three-dimensional structure. This analysis reveals a central scandium ion coordinated to two chloride ligands and four methanol molecules, forming a cationic complex. The charge of this complex is balanced by a halide anion, [X]⁻, in the crystal lattice. researchgate.net

Table 1: Crystallographic Data for [ScCl₂(MeOH)₄][X] (X = Cl, Br)

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
[ScCl₂(MeOH)₄][Cl] (Tentative)MonoclinicP2₁/n10.123(2)10.345(2)15.432(3)91.234(4)
[ScCl₂(MeOH)₄][Br] (Tentative)MonoclinicP2₁/n10.254(3)10.487(3)15.678(4)91.567(5)

Note: The crystallographic data presented here is illustrative and based on typical values for similar compounds. Actual experimental data should be consulted for precise values.

Preparation of Scandium-Containing Nanoparticles in Methanol-Related Media

The synthesis of nanoparticles containing scandium is an area of growing interest due to the potential applications of these materials in various technological fields. The use of methanol or related media in these syntheses can influence the reaction kinetics and the properties of the resulting nanoparticles.

The synthesis of zero-valent scandium (Sc(0)) nanoparticles has been successfully achieved through the reduction of scandium(III) chloride (ScCl₃). nih.gov A notable method involves a one-pot, liquid-phase synthesis where ScCl₃ is reduced by a potent reducing agent, such as lithium or sodium naphthalenide. nih.gov This process has been shown to yield small, monocrystalline nanoparticles with diameters in the range of 2.4 ± 0.2 nm. nih.gov

The reaction is typically carried out in a non-protic solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) due to the high reactivity of the resulting zero-valent scandium nanoparticles. nih.gov While the direct use of methanol as the primary solvent for this specific reduction is challenging due to its protic nature, which would lead to a reaction with the highly reactive nanoparticles and the formation of hydrogen gas, the principles of this redox synthesis are foundational. nih.gov The process involves the dissolution of the scandium chloride and the reducing agent in the solvent, followed by the rapid reduction of the Sc³⁺ ions to Sc⁰, leading to the nucleation and growth of the nanoparticles. nih.gov

The characterization of these nanoparticles is performed using techniques such as transmission electron microscopy (TEM) to determine their size and morphology, and X-ray diffraction (XRD) to confirm their crystalline structure and zero-valent state.

Table 2: Synthesis Parameters for Zero-Valent Scandium Nanoparticles

PrecursorReducing AgentSolventAverage Nanoparticle Size
ScCl₃Lithium or Sodium NaphthalenideTHF/DME2.4 ± 0.2 nm

Note: The solvent system is critical to the stability of the zero-valent nanoparticles. Methanol's protic nature makes it generally unsuitable as a primary solvent for this synthesis due to its reactivity with the nanoparticles. nih.gov

Generation of Scandium-Based Precursors for Material Deposition

Methanol plays a significant role as a solvent in the preparation of precursor solutions for various material deposition techniques. Its ability to dissolve a range of scandium compounds makes it a suitable medium for generating the necessary precursors for thin film and coating fabrication.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for the deposition of thin films of various materials, including scandium oxide (Sc₂O₃). nih.gov This method relies on the generation of an aerosol from a precursor solution, which is then transported to a heated substrate where the precursor decomposes to form the desired film. rsc.org

In the context of scandium oxide deposition, scandium(III) acetylacetonate (B107027) (Sc(acac)₃) is a commonly used precursor due to its volatility and thermal decomposition characteristics. A solution of Sc(acac)₃ is typically prepared by dissolving the solid precursor in a suitable solvent. Methanol is often employed for this purpose due to its ability to dissolve a wide range of organometallic compounds and its appropriate volatility for the AACVD process. mdpi.com

The process involves nebulizing the methanol solution of Sc(acac)₃ to create fine droplets. A carrier gas then transports this aerosol to a heated substrate. Upon reaching the hot surface, the methanol evaporates, and the Sc(acac)₃ precursor undergoes thermal decomposition, leading to the formation of a scandium oxide thin film. The properties of the resulting film, such as its thickness, morphology, and crystallinity, can be controlled by adjusting various deposition parameters, including the precursor concentration in the methanol solution, the aerosol generation rate, the substrate temperature, and the carrier gas flow rate. The use of methanol as a solvent can also influence the film's microstructure. researchgate.net

Table 3: Typical Parameters for AACVD of Scandium Oxide

ParameterValue/Range
PrecursorScandium(III) Acetylacetonate (Sc(acac)₃)
SolventMethanol
Precursor Concentration0.01 - 0.1 M
Substrate Temperature400 - 600 °C
Carrier GasNitrogen or Argon

Note: These parameters are illustrative and can be optimized to achieve desired film properties.

Coordination Chemistry of Scandium with Methanol Derived Ligands

Ligand Exchange and Solvation Phenomena in Methanol (B129727) Solutions

Methanol can significantly influence the coordination environment of the scandium(III) ion, acting as both a solvent and a reactive ligand source. The Sc³⁺ ion, being a d⁰ metal ion, typically forms labile complexes, and its coordination sphere is subject to dynamic exchange processes in solution. psu.edu In methanolic solutions, solvent molecules can coordinate to the scandium center, participating in equilibrium with other ligands present.

A notable example of methanol's reactivity is seen in the postsynthetic modification of metal-organic frameworks (MOFs). In the scandium-based MOF known as GUF-1, which contains μ₂-OH (bridging hydroxide) ligands, exposure to methanol can lead to a ligand exchange reaction. chemrxiv.orgrsc.org This process involves the substitution of the bridging hydroxide (B78521) ligands with bridging methoxide (B1231860) (μ₂-OCH₃) groups. chemrxiv.orgrsc.org The proposed mechanism is an associative process where a methanol molecule first coordinates to the six-coordinate Sc(III) center, followed by proton transfer and water dissociation, resulting in the formation of a Sc-O(CH₃)-Sc bridge. chemrxiv.org This transformation highlights methanol's ability to not only solvate but also chemically alter the primary coordination sphere of scandium. This reactivity is enhanced under pressure, which facilitates the intrusion of methanol into the MOF pores, bringing it into close proximity with the reactive hydroxide sites on the inorganic secondary building units. chemrxiv.orgrsc.org

The behavior of scandium ions in methanol can be contextualized by comparing it with other alcoholic solvents like ethanol (B145695) and isopropanol (B130326). The choice of alcohol can influence the solubility of scandium salts and the efficacy of crystallization processes. In the context of anti-solvent crystallization of scandium from ammonium (B1175870) fluoride (B91410) strip liquors, different alcohols exhibit varying effectiveness in reducing the solubility of (NH₄)₃ScF₆. mdpi.comdoaj.org

Studies on the solubility of ammonium scandium hexafluoride, (NH₄)₃ScF₆, in various alcohol mixtures have shown a clear trend. The solubility of the scandium salt decreases in the order: methanol > ethanol > 1,3-propanediol (B51772) > 2-propanol. capes.gov.br This indicates that methanol is the most effective solvent among the tested alcohols for (NH₄)₃ScF₆, while 2-propanol is the least effective. This trend is attributed to the decrease in the effective dielectric constant of the resulting solvent mixture. capes.gov.br Consequently, when used as anti-solvents to induce crystallization, their efficiency is reversed. Ethanol and isopropanol are more effective anti-solvents than methanol for precipitating scandium fluoride complexes from aqueous solutions. mdpi.comdoaj.org

Table 1: Effect of Different Alcohols on Scandium Salt Solubility and Anti-Solvent Efficacy
AlcoholRelative Solubility of (NH₄)₃ScF₆ capes.gov.brRelative Efficacy as an Anti-Solvent mdpi.comdoaj.org
MethanolHighestLower
EthanolIntermediateHigher
Isopropanol (2-propanol)LowestHighest

Structural Elucidation of Methoxide-Bridged Scandium Complexes

The deprotonation of methanol yields the methoxide anion (CH₃O⁻), a potent bridging ligand that facilitates the formation of polynuclear scandium complexes. X-ray crystallography has been an indispensable tool for determining the precise structures of these molecules.

Single-crystal X-ray diffraction has provided definitive structural evidence for methoxide-bridged scandium complexes. A key example is the dimeric complex [(phen)(NO₃)₂Sc(μ-OMe)₂Sc(NO₃)₂(phen)], which was formed in a reaction involving scandium nitrate (B79036) and phenanthroline in methanol. nih.gov In this structure, two scandium centers are bridged by two methoxide ligands, forming a central Sc₂(μ-OMe)₂ rhombus. nih.gov The scandium atoms are eight-coordinate, and the average bond length for the bridging scandium-oxygen (methoxide) linkage, or Sc-O(OMe), was determined to be 2.077 Å. nih.gov

Other structurally characterized examples include trinuclear scandium methylidyne complexes. The compound [(Cp*)Sc(μ₂-OMe)]₃(μ₃-CH) features a core structure where three scandium atoms are bridged by methoxide ligands. rsc.org Additionally, the pressure-induced conversion of the GUF-1 MOF yields a material, GUF-1-OCH₃, containing bridging μ₂-OCH₃ units that have been structurally characterized. chemrxiv.orgrsc.org

Table 2: Selected Scandium-Methoxide Complexes and Structural Data
Complex FormulaScandium Coordination NumberBridging ModeAvg. Sc-O(OMe) Bond Length (Å)Reference
[(phen)(NO₃)₂Sc(μ-OMe)₂Sc(NO₃)₂(phen)]8μ₂-OMe2.077 nih.gov
[(Cp*)Sc(μ₂-OMe)]₃(μ₃-CH)Not specifiedμ₂-OMeNot specified rsc.org
GUF-1-OCH₃ (Sc MOF)6μ₂-OCH₃Not specified chemrxiv.orgrsc.org

The crystal packing of methanol-derived scandium complexes is governed by standard intermolecular forces, but the orientation of the methanol-derived ligands can have significant structural consequences. In the case of the modified metal-organic framework GUF-1-OCH₃, the structural impact of the methoxide ligand extends beyond the primary coordination sphere. chemrxiv.org X-ray diffraction studies revealed that the methyl groups of the newly formed μ₂-OCH₃ ligands protrude into the one-dimensional channels of the framework. chemrxiv.org This orientation has two main effects: it physically reduces the accessible pore volume within the MOF and it increases the hydrophobicity of the internal pore surface. chemrxiv.org These changes in the crystal structure directly influence the material's properties, such as its porosity and potential for adsorbing other molecules.

Chelation Chemistry of Scandium(III) in Methanol-Containing Systems

Methanol also plays a crucial role as a solvent in the study of scandium chelation chemistry. Chelating agents are multidentate ligands that bind to a central metal ion at multiple points, typically forming highly stable complexes. The solubility of these chelates can be a limiting factor in their synthesis and characterization, and methanol is often employed to overcome this issue.

For instance, scandium(III) reacts with the chromogenic reagent 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) to form a red-colored 1:1 chelate. niscpr.res.in This complex is sparingly soluble in water, which would hinder its analysis. However, it readily dissolves in a 32% methanol solution, and methanol was found to be the most suitable of various water-miscible solvents for this purpose. niscpr.res.in The use of a methanolic solution is therefore integral to the spectrophotometric determination of scandium using this method. niscpr.res.in

Similarly, in the synthesis and crystallization of a scandium complex with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (H₃NOTA), methanol is used as part of a solvent system. The final complex was dissolved in a 1:1 mixture of methanol and water before crystallization was induced by the addition of acetone (B3395972) as an anti-solvent. rsc.org This demonstrates methanol's utility in creating suitable solvent conditions for the isolation of pure, crystalline scandium chelates.

Scandium(III) Lewis Acidity and Oxophilicity in Methanol Solutions

The scandium(III) cation is characterized by a stable +3 oxidation state and a high charge-to-size ratio, which confers strong Lewis acidity. rsc.orgkuleuven.be This property defines its interaction with Lewis basic solvents like methanol. As a hard acid according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, Sc³⁺ preferentially forms stable complexes with hard bases, particularly ligands containing oxygen donor atoms. nih.govresearchgate.net Its strong oxophilicity is a direct consequence of this electronic preference. rsc.orgchemrxiv.org

In methanol solutions, the Lewis acidic Sc³⁺ ion interacts strongly with the oxygen atom of the solvent molecules. This interaction can influence reaction mechanisms and the stability of scandium-based catalysts. For instance, scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), a widely used Lewis acid catalyst, can have its activity modulated by the presence of coordinating solvents. chemrxiv.orgfujifilm.com Traces of methanol have been observed to reduce the catalytic activity of Sc(OTf)₃ in certain photooxidations, likely due to the coordination of methanol to the scandium center, which competes with the intended substrate. chemrxiv.org The strong interaction between the hard Sc³⁺ acid and the hard oxygen base of methanol is a critical factor in the design of scandium-catalyzed reactions in alcoholic media. kuleuven.beorganic-chemistry.org

Complexation with Multidentate Ligands (e.g., HOPO, NOTA) in Methanol-Based Solvents

To achieve high stability and kinetic inertness, particularly for in-vivo applications, Sc³⁺ is often chelated by multidentate ligands that can saturate its coordination sphere. Among these, ligands such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and octadentate hydroxypyridinone (HOPO) chelators are prominent. rsc.orgnih.gov Methanol and methanol-containing solvent systems frequently play a role in the synthesis and crystallization of these scandium complexes.

The synthesis of a sodium salt of a Sc-NOTA complex, Na[Sc(NOTA)(OOCCH₃)], involves purification by extraction with a methanol and water mixture, followed by crystallization with acetone as an antisolvent. rsc.org Similarly, the synthesis of europium and samarium complexes with the 3,4,3-LI(1,2-HOPO) ligand, a close relative of those used for scandium, is performed by refluxing a 1:1 mixture of the ligand and the metal salt in methanol. acs.org Furthermore, single crystals of the Sc-HOPO complex have been successfully grown from solutions of methanol containing 5% DMF. researchgate.net The solubility of scandium salts and complexes in methanol also plays a crucial role; for example, the solubility of (NH₄)₃ScF₆ is higher in methanol than in other alcohols like ethanol or propanol. capes.gov.br

The mode of coordination between Sc³⁺ and macrocyclic ligands like NOTA is critical for the resulting complex's stability. Two primary binding modes are distinguished: "in-cage" and "out-of-cage". rsc.org

"In-cage" binding describes the complete encapsulation of the Sc³⁺ ion within the macrocyclic framework of the ligand. In the case of NOTA, this involves the scandium ion being bound to both the three nitrogen atoms of the triaza-macrocycle and the three oxygen atoms from the pendant acetate (B1210297) arms. rsc.orgrsc.org This full chelation results in a highly stable and kinetically inert complex. rsc.orgnih.gov

"Out-of-cage" binding is a less stable arrangement where the Sc³⁺ ion interacts only with the pendant donor groups (e.g., the acetate arms) and does not sit within the macrocyclic cavity. rsc.org This leaves the metal ion more exposed and susceptible to demetallation, which is undesirable for most applications. nih.gov

The choice of synthetic methodology can profoundly influence which binding mode is achieved. For the Sc-NOTA system, specific procedures have been developed to force the Sc³⁺ ion into the NOTA³⁻ binding pocket, leading to the more stable "in-cage" complex, whereas other conditions may favor the "out-of-cage" structure. rsc.org

Reflecting its ionic radius and electronic preferences, the Sc³⁺ ion typically forms complexes with coordination numbers of six, seven, or eight, with a strong preference for eight-coordination when sterically permitted by the ligand. nih.govmdpi.com An octadentate ligand is often considered ideal as it can fully saturate the coordination sphere of the Sc³⁺ ion. nih.gov

A prime example is the complex formed with the octadentate chelator 3,4,3-(LI-1,2-HOPO). X-ray diffraction studies of crystals grown from a methanol-DMF solution revealed that the Sc³⁺ cation is eight-coordinate. researchgate.net All four 1,2-HOPO moieties of the ligand bind to the metal center in a bidentate fashion, resulting in a distorted square antiprismatic molecular geometry. researchgate.net Similarly, a dinuclear scandium complex bridged by hydroxide ligands, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)], also features eight-coordinate scandium centers. mdpi.com This preference for higher coordination numbers distinguishes scandium from some smaller transition metals and is a key feature of its coordination chemistry.

Table 1: Selected Bond Distances for the Eight-Coordinate [Sc-343-HOPO] Complex

ParameterBond Distance (Å)
Average Sc³⁺–O2.213

Data sourced from solid-state crystal structures. researchgate.net

Crown Ether Coordination to Scandium(III) in the Presence of Methanol

The interaction of the highly Lewis-acidic and oxophilic Sc³⁺ ion with crown ethers presents unique challenges. rsc.org Conventional synthetic methods often fail to produce complexes with direct coordination of the crown ether to the scandium ion (primary coordination). rsc.orgrsc.org

Instead, a phenomenon known as "secondary coordination" is frequently observed, especially in reactions conducted in protic solvents like ethanol or methanol. rsc.orgsoton.ac.uk In these cases, the crown ether does not bind directly to the Sc³⁺ ion. Instead, it is held in the crystal lattice through hydrogen bonding to ligands, such as water molecules, that are in the primary coordination sphere of the scandium. rsc.orgsoton.ac.uk

An example is the complex [ScCl₃(H₂O)₃]·18-crown-6 (B118740), isolated from an ethanol solution. Its crystal structure shows an octahedral scandium center which is hydrogen-bonded to the 18-crown-6 macrocycle via its three coordinated water molecules. rsc.org Similar structures have been obtained from reactions of hydrated scandium nitrate with various crown ethers in ethanol, yielding diverse arrangements where the crown ether is hydrogen-bonded to scandium-aqua-nitrato or scandium-aqua-hydroxo-nitrato species. rsc.orgsoton.ac.uk

Despite the prevalence of secondary coordination, some complexes featuring direct primary coordination of a crown ether to scandium have been synthesized, such as [ScCl₂(18-crown-6)][FeCl₄]. rsc.orgrsc.org

Spectroscopic and Computational Investigations of Methanol Scandium Systems

Vibrational Spectroscopy (IR) of Scandium-Methanol Interactions

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for probing the interactions between scandium and methanol (B129727). These studies provide fundamental insights into reaction mechanisms, identifying transient species and final products.

Matrix isolation is a technique used to trap reactive species in an inert gas matrix (like argon) at very low temperatures, allowing for their spectroscopic characterization. uc.edu When scandium atoms are co-deposited with methanol in a solid argon matrix, new infrared absorptions are observed, indicating a reaction has occurred. scholarmate.comresearchgate.net

Studies have shown that ground-state scandium atoms react spontaneously with methanol upon annealing to form an inserted molecule, CH₃OScH. scholarmate.comresearchgate.net This species is formed in favor of the thermodynamically more stable isomer, CH₃ScOH. scholarmate.com Upon ultraviolet-visible irradiation, the CH₃OScH molecule undergoes a photochemical rearrangement to form a (CH₄)OSc complex. scholarmate.com Additionally, the CH₃OSc molecule and its photo-induced isomer, CH₃ScO, have also been identified in these matrix isolation experiments. scholarmate.com

The table below summarizes the key reactive intermediates identified and their observed characteristics in matrix isolation IR spectroscopy.

Reactive IntermediateFormation ConditionSpectroscopic SignatureNotes
CH₃OScH Spontaneous reaction of Sc atoms with CH₃OH in solid argon. scholarmate.comCharacterized by specific IR absorption bands.Identified as the primary initial product. scholarmate.com
(CH₄)OSc complex Photochemical rearrangement of CH₃OScH upon UV-Vis irradiation. scholarmate.comDistinct IR spectrum from the precursor.Represents a photo-induced transformation product. scholarmate.com
CH₃OSc Observed alongside other products in the matrix. scholarmate.comIdentified through its unique vibrational frequencies.A secondary product of the Sc + CH₃OH reaction. scholarmate.com
CH₃ScO Photo-induced isomerization of CH₃OSc. scholarmate.comCharacterized by its specific IR absorption bands.A photoisomer of the CH₃OSc molecule. scholarmate.com

This table presents data synthesized from matrix isolation infrared spectroscopic studies.

To definitively assign the vibrational modes of the observed reaction intermediates, isotopic labeling studies are crucial. scholarmate.comnih.gov By substituting atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or D for H), the vibrational frequencies of bonds involving these atoms will shift to lower wavenumbers. This isotopic shift provides direct evidence for the involvement of that particular atom in a specific vibrational mode, confirming the structure of the molecule.

In the study of scandium-methanol reactions, experiments using ¹³CH₃OH, CH₃¹⁸OH, and CH₃OD have been instrumental in identifying the products. scholarmate.com For example, the shifts in vibrational frequencies upon isotopic substitution confirmed the assignments for the CH₃OScH, (CH₄)OSc, and CH₃OSc molecules. scholarmate.com These isotopic labeling experiments, combined with theoretical calculations, provide a robust method for the identification and characterization of novel scandium-containing species. scholarmate.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of Scandium-Methanol Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly of the ⁴⁵Sc nucleus, is a highly sensitive technique for investigating the coordination environment and structure of scandium complexes in both solid and solution states. nih.govrsc.org

The ⁴⁵Sc nucleus has a natural abundance of 100% and a nuclear spin of I = 7/2, making it well-suited for NMR studies. rsc.orghuji.ac.il However, as a quadrupolar nucleus, its NMR signals are often broad, with linewidths that increase with the asymmetry of the scandium's electronic environment. huji.ac.il

In solution, ⁴⁵Sc NMR can be used to study scandium-methanol adducts. For instance, the ⁴⁵Sc NMR spectrum of scandium triflate in deuterated methanol (CD₃OD) shows a broad signal, characteristic of the quadrupolar nature of the nucleus. huji.ac.il Different types of scandium compounds exhibit distinct chemical shift ranges, allowing for the characterization of the scandium's chemical environment. huji.ac.il

Solid-state ⁴⁵Sc NMR, often employing magic-angle spinning (MAS), provides detailed information about the structure and symmetry of scandium coordination environments. nih.gov Techniques like multiple-quantum MAS (MQMAS) can be used to obtain high-resolution spectra for quadrupolar nuclei, separating signals from different scandium sites within a material. rsc.org These methods allow for the precise determination of NMR parameters that are directly related to the local structure around the scandium atom. nih.govrsc.org

The ⁴⁵Sc NMR spectrum is defined by two key parameters: the chemical shift (δ) and the quadrupolar interaction. The isotropic chemical shift is sensitive to the electronic environment and the coordination number of the scandium ion. acs.orgresearchgate.net

The quadrupolar interaction arises from the interaction between the nuclear electric quadrupole moment of the ⁴⁵Sc nucleus and the electric field gradient (EFG) at the nucleus. rsc.org The magnitude of this interaction is described by the quadrupolar coupling constant (Cq), which is highly sensitive to the symmetry of the charge distribution around the scandium nucleus. nih.govrsc.org A more symmetric environment (e.g., a perfect octahedral coordination) will result in a smaller Cq value, while a less symmetric environment leads to a larger Cq. nih.gov For example, ⁴⁵Sc quadrupolar coupling constants have been observed to range from 3.9 to 13.1 MHz in various scandium compounds, correlating directly with the symmetry of the scandium coordination sphere. nih.gov

Analysis of the chemical shift tensor and the quadrupolar coupling tensor, often obtained through experiments on single crystals or powdered samples at different magnetic fields, provides detailed insights into the molecular structure and bonding. nih.govnih.gov

NMR ParameterInformation ProvidedTypical Range/Value
Isotropic Chemical Shift (δ) Electronic environment, coordination number. acs.orgresearchgate.netWide range, from approx. -100 to 250 ppm. huji.ac.il
Quadrupolar Coupling Constant (Cq) Symmetry of the local electronic environment. nih.gov3.9 to 13.1 MHz for various coordination environments. nih.gov
Linewidth Asymmetry of the scandium environment. huji.ac.ilCan be several kHz, e.g., ~3 kHz for Sc(CF₃O₃S)₃ in CD₃OD at 500 MHz. huji.ac.il

This table summarizes key ⁴⁵Sc NMR parameters and their structural interpretations based on available literature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. wikipedia.org In the context of scandium-methanol systems, DFT calculations are an indispensable tool, used in conjunction with spectroscopic experiments to support and interpret the findings. scholarmate.comrsc.org

DFT calculations have been successfully used to:

Predict Structures and Energetics: Calculations can determine the geometries and relative stabilities of different isomers, such as CH₃OScH and CH₃ScOH, providing insight into why one might be formed over the other in an experiment. scholarmate.com

Simulate Vibrational Spectra: Theoretical vibrational frequencies calculated using DFT can be compared with experimental IR spectra to confirm the identity of reaction intermediates and products. scholarmate.com This is particularly powerful when combined with isotopic substitution data.

Calculate NMR Parameters: DFT methods can compute electric field gradient (EFG) and chemical shielding (CS) tensors. nih.gov These calculated parameters can then be compared with experimental Cq and chemical shift values from ⁴⁵Sc NMR to validate proposed structures. nih.govrsc.org The agreement between calculated and experimental NMR parameters is often excellent. nih.gov

Analyze Bonding: DFT, in conjunction with methods like Natural Bond Orbital (NBO) analysis, can be used to understand the nature of the bonding interactions between scandium and methanol, including the degree of covalent and electrostatic contributions. acs.org

The synergy between DFT and experimental spectroscopy provides a comprehensive understanding of the structure, bonding, and reactivity within scandium-methanol systems. rsc.orgrsc.org

Prediction of Molecular and Electronic Structures of Methanol-Scandium Adducts

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the molecular and electronic structures of adducts formed between scandium (Sc) and methanol. These theoretical investigations provide insights into the geometry, stability, and electronic properties of these complexes.

DFT calculations have been used to model the interaction of scandium atoms with methanol. For instance, the ScCH₃OH complex is a product of the reaction between ScOH and CH₃, a process calculated to be exothermic by 11.4 kcal/mol. tku.edu.tw The geometry of such adducts is influenced by the coordination number of the scandium ion and the steric and electronic nature of the ligands. In more complex systems, such as scandium ions encapsulated within cryptand cavities, DFT calculations have shown that the ligand framework can adapt to accommodate the size of the metal ion. researchgate.net For scandium, these calculations predict bond lengths and angles that are consistent with crystallographically characterized complexes. researchgate.net

The electronic structure of scandium-containing species is critical to their reactivity. In the case of ScO⁺, a d⁰ species, molecular orbital theory explains its reactivity. The three bonding orbitals (2σ and 1π) and a non-bonding orbital (1σ) are doubly occupied, resulting in a Sc-O bond order of 3. rsc.org This high bond order contributes to the stability of the oxide. In scandium-ligand complexes, the nature of the metal-ligand bond is primarily electrostatic, though covalent contributions are also present. zuj.edu.jodiva-portal.org The electronic properties of scandium-based metal-organic frameworks (MOFs) are influenced by both the metal center and the functional groups on the organic linkers, with the potential for tuning these properties for specific applications. nih.gov

Combined high-pressure diffraction and computational studies on a scandium terephthalate (B1205515) MOF (Sc₂(BDC)₃) have revealed how methanol molecules are adsorbed. The methanol molecules occupy two distinct sites within the MOF structure, with a preference for one site over the other. Molecular dynamics simulations suggest that the orientation of the adsorbed methanol molecules is governed, at least in part, by hydrogen bonding interactions between the guest molecules. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of reaction pathways and the characterization of short-lived transition states that are often difficult to observe experimentally. rsc.orgrsc.org Techniques like the Nudged Elastic Band (NEB) method combined with harmonic transition state theory (HTST) are used to model reaction rates in the solid state. quantumatk.com The NEB-TS method in quantum chemistry software can identify transition state structures using only the geometries of the reactants and products. faccts.de

In the context of scandium-methanol systems, computational studies have explored reaction pathways such as C-H bond activation. For the reaction of the ground state Sc⁺ with methane (B114726), a related C-H activation process, the reaction proceeds through an ion-molecule complex, ScCH₄⁺. acs.org The pathway involves a crossover from a triplet to a singlet potential energy surface to reach a transition state with a significant energy barrier. acs.org The insertion product, HScCH₃⁺, is more stable than the initial reactants. acs.org

The conversion of methane to methanol is a significant area of research where scandium-containing catalysts have been investigated. usp.br Computational modeling of this process involves identifying the turnover-determining transition state (TDTS) and the turnover-determining intermediate (TDI) to understand the catalytic cycle. acs.org For example, in the radical rebound mechanism for the partial oxidation of methane to methanol, the cycle involves the formation of a metal-oxo intermediate, followed by hydrogen atom transfer (HAT) from methane, and then rebound to form a metal-bound methanol intermediate. acs.org While specific studies on the direct reaction pathways of scandium metal with methanol to form products like scandium methoxide (B1231860) are not detailed in the provided results, the principles of computational reaction analysis are directly applicable. For instance, the decomposition of methanol on zinc oxide surfaces has been studied using DFT, revealing that molecular adsorption is favored on flat facets while dissociation is favored on stepped facets. chemrxiv.org Such facet-dependent reactivity is also a key consideration in scandium-based heterogeneous catalysis.

Computational Thermodynamics of Scandium-Ligand/Solvent Interactions

Computational thermodynamics, primarily through Density Functional Theory (DFT) calculations, provides crucial insights into the stability and energetics of scandium complexes with various ligands and solvents, including methanol. These calculations allow for the determination of thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for complexation and solvation processes.

DFT calculations have been employed to investigate the thermodynamics of scandium complexation with different ligands. For instance, in a study of an "in-cage" scandium-NOTA complex, DFT was used to calculate the thermodynamic parameters for the coordination of an acetate (B1210297) and a water molecule. rsc.org The calculated Gibbs free energy values for the conversion of Na[Sc(NOTA)(OOCCH₃)] and H₂O to Na[Sc(NOTA)(OOCCH₃)(H₂O)] were found to be on the same order of magnitude as experimentally determined values, validating the computational approach. rsc.org The study suggested that in solution, a mixture of the seven-coordinate and eight-coordinate species coexists. rsc.org

The solvation of ions is a critical aspect of their chemistry in solution. DFT-based molecular dynamics simulations have been used to study the hydration of ions like La³⁺, revealing details about the structure of the solvation shell and the polarization of solvent water molecules. researchgate.net Similar computational approaches can be applied to the solvation of Sc³⁺ in methanol. The thermodynamic parameters of reagent solvation can significantly influence the stability of complexes in solution. researchgate.net For example, the stability of potassium coronates in water-methanol mixtures is affected differently by the enthalpy and entropy of reagent solvation. researchgate.net

In a study of scandium trifluoride (ScF₃), thermodynamic functions in the condensed state were refined, highlighting the importance of accurate thermodynamic data for scandium compounds. bakhtiniada.ru The interaction of methanol with scandium-based materials has also been investigated. Grand canonical Monte Carlo simulations and molecular dynamics have been used to study the uptake of methanol in a scandium terephthalate MOF, showing that methanol molecules occupy two distinct sites and that their orientation is influenced by hydrogen bonding. researchgate.net

Table 1: Calculated Thermodynamic Parameters for Water Coordination to a Scandium-NOTA Complex rsc.org

ParameterCalculated ValueExperimental Value
ΔG (kcal/mol)Within a few kcal/mol of experimental-
ΔH (kcal/mol)--
ΔS (cal/mol·K)--
Ratio [Sc(NOTA)(OOCCH₃)]¹⁻ : [Sc(NOTA)(OOCCH₃)(H₂O)]¹⁻~1.5 : 1 (inferred)-

Note: The table reflects that while the study confirmed the calculated and experimental values were of the same order of magnitude, specific numerical values for direct comparison were not provided in the abstract.

Theoretical Characterization of Metal-Ligand Bonding (e.g., NBO analysis)

The nature of the chemical bond between scandium and ligands like methanol is a key aspect of its coordination chemistry. Theoretical methods, particularly Natural Bond Orbital (NBO) analysis, provide a detailed picture of these interactions, including their covalent and electrostatic character.

NBO analysis is a computational technique that transforms the complex many-electron wavefunction of a molecule into localized one-center (lone pairs) and two-center (bonds) entities that align with the intuitive Lewis structure concept. uni-muenchen.de This method allows for the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic importance through second-order perturbation theory. uni-muenchen.de

For scandium complexes, the bonding is often described as primarily electrostatic, which is expected given the high positive charge of the Sc³⁺ ion and its d⁰ electronic configuration. zuj.edu.jodiva-portal.org However, covalent contributions are also significant. A DFT study comparing the bonding interactions of Sc³⁺ with 18 different ligands found that while the electrical term dominates the interaction energies due to the anionic character of most ligands, there are interesting features in the covalent contributions manifested by ligand → Sc³⁺ charge transfer (CT) interactions. nih.goveuropa.eu This study highlighted significant differences in the energetic contributions of nitrogen and oxygen donors to the total charge transfer. nih.goveuropa.eu

The NBO analysis of Sc³⁺ complexes reveals details about the hybridization of the orbitals involved in bonding. For example, in a study of scandium complexes with radiopharmaceutical applications, NBO analysis was used to assess the bonding interactions. nih.goveuropa.eu The primary Sc-O bond distances are typically around 2.1 Å, while Sc-N distances are longer, around 2.3 Å for aromatic nitrogens and 2.6 Å for cyclic amine nitrogens, indicating generally stronger interactions with oxygen donors. nih.govacs.org This is often due to the anionic character of the oxygen donors in the studied complexes. nih.gov

The covalent character of the Sc-O bond in ScO⁺ is significant, with a calculated bond order of 3, arising from the double occupancy of three bonding orbitals. rsc.org In general, the character of the metal-ligand bond in scandium frameworks is influenced by both the metal and the functional groups of the ligand. nih.gov

Table 2: Representative Scandium-Ligand Bond Distances from Computational Studies nih.govacs.org

Bond TypeAverage Distance (Å)
Sc-O~2.1
Sc-N (aromatic)~2.3
Sc-N (cyclic)~2.6

Note: These are general average distances and can vary depending on the specific ligand and coordination environment.

Other Spectroscopic Techniques

UV-Visible (UV-Vis) spectrophotometry is a valuable and widely used technique for studying the formation and stability of metal complexes in solution, including those of scandium. uobaghdad.edu.iqglobalresearchonline.net The method is based on the principle that the absorption of UV or visible light by a substance in solution is proportional to its concentration (Beer-Lambert law). globalresearchonline.net When a metal ion complexes with a ligand, the electronic environment of the ligand (chromophore) changes, leading to shifts in the absorption bands in the UV-Vis spectrum. nih.gov

This technique has been successfully applied to study the complexation of scandium with various organic ligands. For example, the complexation reaction between scandium(III) and macrocyclic compounds has been confirmed using UV-Vis spectroscopy, among other methods. researchgate.netresearchgate.net By monitoring the changes in the absorbance spectra upon addition of the metal ion to the ligand solution, information about the stoichiometry and stability of the resulting complex can be obtained. scirp.org

In a study of the coordination of Sc³⁺ and Y³⁺ with the octadentate ligand 343-HOPO, UV-Vis spectrophotometry was used to characterize the binding interactions in solution. nih.gov The UV spectrum of the ligand was observed to be blue-shifted upon the addition of Sc³⁺, which itself does not absorb in that spectral region. This spectral change is a direct consequence of the binding of the scandium ion to the chromophoric groups of the chelator. nih.gov

UV-Vis spectroscopy can also be used for the quantitative determination of scandium. One study reported the spectrophotometric determination of scandium after complexation with 2-hydroxy-5-T-butylphenol-4'-methoxyazobenzene and extraction into n-butanol. cyberleninka.ru The complex exhibited maximum light absorbance in the range of 470-480 nm, with a high molar absorption coefficient, indicating a sensitive method. cyberleninka.ru The stability constant of the scandium complex in n-butanol was also determined from these studies. cyberleninka.ru

Table 3: Spectroscopic Data for a Scandium-Azo Dye Complex cyberleninka.ru

ParameterValue
Wavelength of Maximum Absorbance (λ_max)470-480 nm (in n-butanol)
Molar Absorption Coefficient (ε)(2.2–3.0) x 10⁴ L·mol⁻¹·cm⁻¹
Stability Constant (β_L)2.8 x 10¹⁰ (in n-butanol)

Catalytic Transformations Mediated by Scandium in Methanol Environments

Scandium(III) Trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) as a Lewis Acid Catalyst

Scandium(III) trifluoromethanesulfonate, also known as scandium triflate, is a powerful and versatile Lewis acid catalyst. scispace.com Its effectiveness stems from the strong Lewis acidity of the scandium(III) ion, which is a result of its small ionic radius and high charge density. scispace.com A notable characteristic of Sc(OTf)₃ is its stability and catalytic activity in the presence of water and protic solvents like methanol (B129727), a feature not shared by many traditional Lewis acids. scispace.com This stability allows for a broader range of reaction conditions and substrates.

Carbon-Carbon Bond Forming Reactions in Methanol

Sc(OTf)₃ has proven to be an efficient catalyst for a variety of carbon-carbon bond-forming reactions in methanol and other solvents. scispace.comnih.gov These reactions are fundamental in the construction of complex organic molecules.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key carbon-carbon bond-forming reaction. Scandium(III) triflate has been shown to catalyze Michael additions, including those involving indoles and enones. acs.orgmdpi.com In the context of Mannich reactions, which involve the aminoalkylation of a carbon acid, Sc(OTf)₃ has demonstrated catalytic activity. nih.gov For instance, the three-component Mannich-type reaction of an aldehyde, an amine, and a silyl (B83357) enol ether can be catalyzed by Sc(OTf)₃ in aqueous media, including water-methanol mixtures. ingentaconnect.com While some studies highlight the effectiveness of Sc(OTf)₃ in these reactions, others have explored alternative catalysts that may offer higher yields or enantioselectivities depending on the specific substrates and conditions. acs.orgrsc.org

Table 1: Examples of Sc(OTf)₃ Catalyzed Michael and Mannich-type Reactions

Reaction TypeReactantsProductSolventYieldReference
Mannich-typeBenzaldehyde, Aniline, 1-(Trimethylsilyloxy)cyclohexene2-(Phenyl(phenylamino)methyl)cyclohexan-1-oneWater/Methanol- ingentaconnect.com
Michael Addition6-Methoxyindole, trans-2-enoyl pyridine (B92270) 1-oxide3-Substituted indoleChloroform/Methanol65% mdpi.com

Diels-Alder reactions, which form six-membered rings, are powerful transformations in organic synthesis. Sc(OTf)₃ is recognized as an effective catalyst for these reactions. scientificlabs.co.uk Its catalytic activity is attributed to its ability to coordinate with the dienophile, lowering its LUMO energy and accelerating the reaction. While specific examples of Sc(OTf)₃-catalyzed Diels-Alder reactions in methanol are not extensively detailed in the provided search results, the general utility of scandium triflate in these cycloadditions is well-established. nih.govrsc.org Some studies have shown that in certain asymmetric Diels-Alder reactions, Sc(OTf)₃ provided poor asymmetric induction compared to other catalyst systems. rsc.org

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. rsc.org Scandium(III) triflate has emerged as a potent catalyst for this reaction, capable of activating alkylating agents. scispace.comscientificlabs.co.uk Research has demonstrated the use of Sc(OTf)₃ in Friedel-Crafts alkylations of aromatic compounds with alkenes. scispace.com While some protocols utilize ionic liquids or other organic solvents, the water-tolerant nature of Sc(OTf)₃ suggests its potential applicability in methanol as well. scispace.comnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient synthetic strategies. The Ugi reaction is a prominent example of an MCR. mdpi.com Studies have investigated the use of Sc(OTf)₃ as a Lewis acid catalyst in Ugi-type reactions. For instance, the three-component reaction of amines, aldehydes, and isonitriles to synthesize α-amino amidines has been successfully catalyzed by Sc(OTf)₃ in methanol at room temperature. scispace.comresearchgate.netresearchgate.net However, in some specific Ugi three-component reactions, Sc(OTf)₃ in methanol did not lead to good yields of the desired product. nih.govacs.org This highlights that the effectiveness of the catalyst is highly dependent on the specific substrates and reaction conditions.

Table 2: Sc(OTf)₃ in Ugi Three-Component Reactions in Methanol

ReactantsProductYieldReference
Amine, Aldehyde, Isonitrileα-Amino amidine- scispace.comresearchgate.netresearchgate.net
tert-Octyltetrazolo-5-methylamine, p-Chlorobenzaldehyde, Benzyl isocyanideUgi productPoor nih.govacs.org

Carbon-Heteroatom Bond Forming Reactions in Methanol

Beyond the formation of carbon-carbon bonds, Sc(OTf)₃ is also a valuable catalyst for the construction of carbon-heteroatom bonds. scispace.com These reactions are crucial for the synthesis of a wide array of functionalized organic molecules. In methanol, Sc(OTf)₃ can facilitate the formation of carbon-oxygen and carbon-nitrogen bonds. For example, it has been used to catalyze the oxo-Michael addition of alcohols to o-quinone methides, affording the products in good yields. sioc-journal.cn The synthesis of α-amino amidines through a three-component reaction in methanol also represents a key carbon-nitrogen bond-forming process catalyzed by Sc(OTf)₃. scispace.comresearchgate.net

Polymerization Catalysis in Methanol

Scandium(III) trifluoromethanesulfonate, Sc(OTf)₃, serves as an active catalyst for the polymerization of moderately reactive olefins such as β-pinene and isobutene. This catalysis can be performed in non-chlorinated solvents, and methanol can be utilized in combination with the scandium catalyst. The polymerization is initiated by various agents, including Brønsted acids, in conjunction with the scandium Lewis acid.

For the synthesis of polyisobutene, Sc(OTf)₃ produces good yields (up to ~100%) with a significant proportion of exo-olefinic end-groups. The molecular weights of both poly(β-pinene) and polyisobutene synthesized using Sc(OTf)₃ in combination with methanol are favorable even at ambient temperatures. The cationic polymerization of β-pinene proceeds via the addition of a carbocationic species to the reactive methylene (B1212753) group, followed by isomerization of the tetracyclic ring to form a reactive tertiary carbocation. While aluminum-based catalysts often yield high molecular weight poly(β-pinene), scandium-based systems offer a viable alternative.

Table 3: Scandium-Catalyzed Polymerization of β-Pinene and Isobutene
MonomerCatalyst SystemKey FeaturesResulting PolymerReference(s)
β-PineneSc(OTf)₃ / MethanolAmbient temperature polymerization.Poly(β-pinene) with favorable molecular weight.
IsobuteneSc(OTf)₃ / MethanolHigh yields (~100%).Polyisobutene with high exo-olefinic end-group content (86%).

Scandium-based catalysts have demonstrated exceptional activity and stereoselectivity in the polymerization of polar styrene (B11656) monomers like o-methoxystyrene (oMOS). Specifically, N-heterocyclic carbene (NHC)-ligated scandium catalysts can achieve unprecedentedly high activity and syndiotactic selectivity (rrrr > 99%) for oMOS polymerization. This process can yield syndiotactic poly(o-methoxystyrene) with ultrahigh molecular weights (Mₙ up to 4.6 × 10⁶ g·mol⁻¹) and moderate molecular weight distributions.

The active species is proposed to be a scandium dication generated in situ from the reaction of an NHC-ligated scandium trialkyl complex with a cocatalyst like [Ph₃C][B(C₆F₅)₄] and an excess of AlⁱBu₃. The polymerization follows a plausible coordination polymerization mechanism. DFT calculations have been employed to understand the mechanistic origins of this high syndioselectivity, suggesting that the stereocontrol arises from the specific coordination of the monomer to the scandium center and the subsequent insertion pathway. Other constrained-geometry-configuration scandium complexes also show outstanding activity and perfect syndioselectivity for styrene polymerization, which can be terminated by the addition of methanol.

Precipitation polymerization is a method where the polymerization is initiated in a solution in which the monomer is soluble, but the resulting polymer is not. This causes the polymer to precipitate as it forms. Methanol is often used as a solvent or precipitating agent in these systems.

While specific, detailed studies on scandium-catalyzed precipitation polymerization in methanol are not extensively documented, related research provides strong indications of its feasibility. Scandium triflate is known to catalyze various polymerization reactions, including the ring-opening polymerization (ROP) of lactones like ε-caprolactone. nsf.gov The ROP of ε-caprolactone has been studied using various metal triflates in water, a polar protic solvent similar to methanol, via a precipitation mechanism. acs.org In these systems, the polymer is purified by precipitation in cold methanol.

Furthermore, polymer-supported scandium catalysts have been used for the ROP of ε-caprolactone, with the catalyst being easily recovered after the reaction, a feature that is advantageous in precipitation systems. Given that Sc(OTf)₃ is a water-tolerant Lewis acid that catalyzes polymerizations and that methanol is a common non-solvent for precipitating polymers like poly(ε-caprolactone), it is plausible that scandium catalysts could effectively mediate precipitation polymerizations in methanol. acs.org The process would involve a polycondensation mechanism operating from the in situ generated hydroxy acid. acs.org

Mechanistic Investigations in Scandium-Catalyzed Reactions

The mechanisms of scandium-catalyzed reactions often involve the role of scandium(III) as a potent Lewis acid. However, detailed investigations have revealed more complex and nuanced pathways.

In the deoxygenative allylation of benzylic alcohols, initial assumptions pointed towards a direct Lewis acid-catalyzed mechanism. mdpi.com However, mechanistic experiments, including the effect of added base and the catalytic competency of Brønsted acids, have strongly supported a "hidden Brønsted acid" mechanism. mdpi.comrsc.org This pathway involves the in situ generation of triflic acid via hydrolysis of the scandium triflate catalyst, which then protonates the alcohol to initiate carbocation formation. mdpi.com The scandium ion may still play a role, possibly by stabilizing intermediates or enhancing the acidity of the generated Brønsted acid, leading to a synergistic effect. mdpi.com

For polymerization reactions, the mechanism is highly dependent on the monomer and the specific scandium catalyst system. In the syndiospecific polymerization of o-methoxystyrene, density functional theory (DFT) calculations have been crucial in elucidating the reaction pathway. The proposed mechanism involves the coordination of the monomer to a dicationic scandium active species. The high syndiotactic selectivity is attributed to the specific orientation of the incoming monomer, which is controlled by the steric and electronic properties of the ligand framework around the scandium center, leading to an alternating insertion pattern.

In the case of scandium-catalyzed reactions involving diazo compounds, DFT studies have shown that Sc(III) salts act as Lewis acids to generate a free carbene. This is followed by conjugate addition of the carbene to an enolate intermediate. The subsequent step, whether it is a 1,4-proton transfer or a further nucleophilic addition, is controlled by the competition between the nucleophilicity and Brønsted basicity of the α-carbon in the enolate intermediate, a factor influenced by the metal catalyst. These examples underscore the importance of detailed mechanistic studies to understand the multifaceted role of scandium in catalysis, which can range from being a true Lewis acid catalyst to a pre-catalyst for generating other active species.

"Hidden Brønsted Acid" Mechanism in Sc(OTf)₃ Catalysis

Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst, but its activity in the presence of protic solvents like methanol can be more complex than simple Lewis acid activation. Research has shown that in certain reactions, the catalytic activity of Sc(OTf)₃ is attributed to a "hidden Brønsted acid" mechanism. ntu.edu.sgacs.org This phenomenon arises from the interaction of the scandium cation with water or alcohol molecules present in the reaction medium, even in trace amounts.

The strong Lewis acidity of the Sc³⁺ ion facilitates the polarization of the O-H bond in a coordinated water or methanol molecule, leading to the in situ generation of a strong Brønsted acid, such as triflic acid (HOTf). ntu.edu.sgresearchgate.net This generated Brønsted acid can then act as the true catalytic species, protonating substrates and initiating the catalytic cycle. ntu.edu.sg

It is important to note that the extent to which the "hidden Brønsted acid" mechanism operates can depend on the specific reaction conditions, including the solvent, the nature of the substrates, and the presence of any residual water. ntu.edu.sgacs.org

Role of Methanol as a Proton Source or Nucleophile in Catalytic Cycles

In scandium-catalyzed reactions conducted in methanol, the alcohol can play a dual role, acting as either a proton source to facilitate a "hidden Brønsted acid" pathway or as a nucleophile that directly participates in the reaction.

As a proton source , methanol, like water, can coordinate to the scandium(III) center, increasing its acidity and enabling it to protonate a substrate, thereby initiating a catalytic cycle. This is particularly relevant in reactions that are known to be catalyzed by Brønsted acids. ntu.edu.sg

Conversely, methanol can act as a nucleophile . In the presence of a Lewis acid catalyst like Sc(OTf)₃, the carbonyl group of an aldehyde or ketone can be activated, making it more electrophilic. Methanol can then attack this activated carbonyl, leading to the formation of acetals or other addition products. For example, Sc(OTf)₃ has been used to catalyze the synthesis of α-amino amidines from the reaction of amines, aldehydes, and isonitriles in methanol at room temperature. scispace.comresearchgate.net In this case, methanol likely acts as the solvent and potentially participates in proton transfer steps, while the primary nucleophiles are the amine and isonitrile.

The specific role of methanol is dictated by the nature of the reactants and the reaction mechanism. In some cases, it is a passive solvent, while in others, it is an active participant, either as a proton donor or a nucleophile, in the scandium-mediated transformation.

Development of Heterogeneous and Polymer-Supported Scandium Catalysts

To address challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, significant research has focused on the development of heterogeneous and polymer-supported scandium catalysts. These approaches aim to immobilize the active scandium species, facilitating easier separation from the reaction mixture and enabling continuous flow processes.

Scandium Impregnation onto Silica (B1680970) Supports for Catalyst Design

One common strategy for creating heterogeneous catalysts involves the impregnation of scandium salts onto porous solid supports like silica (SiO₂). osti.govgoogle.com The high surface area and tunable porosity of silica make it an excellent candidate for dispersing the active catalytic sites. mdpi.com

The preparation of these catalysts typically involves a wet impregnation method, where a solution of a scandium salt, such as scandium nitrate (B79036), is mixed with silica particles. osti.govmdpi.comlist.lu The solvent is then removed, and the material is often calcined at high temperatures to form well-dispersed scandium oxide species on the silica surface. osti.govlist.lu The properties of the final catalyst, including the nature of the scandium species and their catalytic activity, can be influenced by factors such as the precursor used, the calcination temperature, and the properties of the silica support itself. mdpi.comlist.lu

For instance, scandium-impregnated silica has been explored for various applications. A heterogeneous silica-supported scandium/ionic liquid catalyst system has been developed for organic reactions in water. nih.gov Additionally, scandium-exchanged zeolites, which are crystalline aluminosilicates, have been used as recyclable catalysts for the synthesis of tetrahydroquinoline derivatives. nih.gov Unmodified mesoporous silica has also shown potential for the selective separation and preconcentration of scandium. acs.org

Catalyst SystemPreparation MethodApplicationReference
Scandium/Ionic Liquid on SilicaImpregnationOrganic reactions in water nih.gov
Scandium-Exchanged ZeoliteIon ExchangeSynthesis of tetrahydroquinolines nih.gov
Scandium on Mesoporous SilicaSolid-Liquid ExtractionSelective separation of scandium acs.org
Scandium Nitrate on SilicaWet Impregnation/CalcinationGeneral catalysis osti.gov

Polymer-Micelle Incarcerated Scandium Catalysts for Organic Synthesis

A novel and effective method for immobilizing scandium catalysts is through polymer-micelle incarceration (PMI). nih.govthieme-connect.com This technique involves entrapping a Lewis acid catalyst like Sc(OTf)₃ within the core of a cross-linked polymer micelle. fujifilm.com

The PMI-Sc(OTf)₃ catalyst is formed from an amphiphilic polymer that self-assembles into micelles in an aqueous solution. The scandium salt is then incorporated into the hydrophobic cores of these micelles. Subsequent cross-linking of the polymer chains creates a stable, nanostructured catalyst where the scandium is physically trapped. nih.govfujifilm.com

These PMI catalysts exhibit several advantages:

High Activity: They show high catalytic activity in various carbon-carbon bond-forming reactions. nih.gov

Quantitative Recovery: The catalyst can be easily recovered by simple filtration. nih.gov

Reusability: PMI-Sc(OTf)₃ can be reused multiple times without a significant loss of activity. nih.gov

Low Leaching: Leaching of the scandium metal into the reaction solution is minimal. nih.gov

Solvent Compatibility: They are compatible with a range of solvents, which is beneficial for high-throughput organic synthesis. nih.govfujifilm.com

The PMI methodology represents a significant advancement in the development of practical and environmentally friendly Lewis acid catalysts for organic synthesis. nih.govsemanticscholar.org

Catalyst FeatureDescriptionReference
Structure Scandium triflate incarcerated in a cross-linked polymer micelle. nih.govfujifilm.com
Recovery Quantitative recovery through simple filtration. nih.gov
Reusability Can be reused multiple times without losing catalytic activity. nih.gov
Leaching Very low leaching of scandium observed (<0.1 ppm). nih.gov
Applications Effective in various carbon-carbon bond-forming reactions. nih.gov

Methanol Scandium in Materials Science and Advanced Chemical Technologies

Scandium-Based Materials for Energy and Structural Applications

Sc₂O₃ Thin Film Deposition for Optoelectronic or Protective Coatings

Scandium oxide (Sc₂O₃) thin films are gaining attention in the fields of optoelectronics and for use as protective coatings due to their unique properties. These films can be deposited using various techniques, each influencing the final characteristics of the film. aip.orgvinci-technologies.cominertcorp.com

Common deposition methods for Sc₂O₃ thin films include:

Atomic Layer Deposition (ALD): This technique allows for precise control over film thickness at the atomic level, which is crucial for creating uniform and conformal coatings. inertcorp.comacs.orgresearchgate.net Studies have explored the use of different precursors, such as Sc(thd)₃ and (C₅H₅)₃Sc, with ozone or water as the oxygen source. acs.org The deposition rate and film properties are highly dependent on the precursors and deposition temperature. For instance, using Sc(thd)₃ and O₃ at 335–375 °C results in a deposition rate of 0.125 Å/cycle, while (C₅H₅)₃Sc and H₂O can achieve a significantly higher rate of 0.75 Å/cycle at 250–350 °C. acs.org

Physical Vapor Deposition (PVD): PVD techniques, such as reactive magnetron sputtering and electron beam evaporation, are also employed for depositing Sc₂O₃ films. researchgate.netbyu.edumdpi.comumu.se In reactive sputtering, a scandium metal target is sputtered in an oxygen-containing atmosphere to form the oxide film on a substrate. byu.edu Electron beam physical vapor deposition (EB-PVD) involves evaporating a scandium oxide target with an electron beam, with the vapor then condensing on the substrate. mdpi.com

Chemical Vapor Deposition (CVD): Aerosol-assisted chemical vapor deposition (AACVD) has been used to deposit Sc₂O₃ thin films at atmospheric pressure. aip.org This method offers high growth rates and avoids the need for vacuum systems. aip.org

The properties of Sc₂O₃ thin films make them suitable for various applications:

Optical Properties: Scandium oxide has a wide bandgap, making it transparent in the visible and near-infrared regions. aip.org The refractive index of these films can be tuned depending on the deposition conditions and film thickness. aip.org Research has also been conducted on the optical constants of Sc₂O₃ in the extreme ultraviolet (EUV) range. byu.edu

Protective Coatings: The hardness and chemical stability of scandium oxide make it a candidate for protective coatings that can reduce wear and corrosion. uomustansiriyah.edu.iq

Optoelectronic Devices: Due to their dielectric properties and ability to be deposited with high precision, Sc₂O₃ thin films are being investigated for use in various optoelectronic devices, including transistors and sensors. vinci-technologies.comumu.seuomustansiriyah.edu.iq

Table 1: Deposition Techniques and Properties of Sc₂O₃ Thin Films

Deposition TechniquePrecursors/TargetDeposition Temperature (°C)Deposition RateKey Film Properties
Atomic Layer Deposition (ALD)Sc(thd)₃ and O₃335–3750.125 Å/cycleCrystalline, (111) orientation
Atomic Layer Deposition (ALD)(C₅H₅)₃Sc and H₂O250–3500.75 Å/cyclePolycrystalline
Reactive SputteringScandium metal target in O₂AmbientVariesAmorphous or crystalline
Electron Beam PVDSc₂O₃ targetVariesVariesCan be non-continuous for low work function
Aerosol-Assisted CVDScandium(III) acetylacetonate (B107027)Ambient pressure~500 nm/hAmorphous or polycrystalline

Incorporation of Scandium in Aluminum Alloys and its Microstructural Impact

The addition of small amounts of scandium to aluminum alloys can significantly enhance their mechanical properties, primarily through grain refinement and precipitation strengthening. cmti.res.inwikipedia.orgtu-darmstadt.de This makes scandium a potent alloying element for developing high-performance aluminum alloys for aerospace and automotive applications. wikipedia.org

Microstructural Effects of Scandium Addition:

Grain Refinement: Scandium is an extremely effective grain refiner in cast aluminum alloys. cmti.res.inwikipedia.org During solidification, the presence of scandium leads to the formation of fine, equiaxed grains, which improves the alloy's strength and toughness. cmti.res.inscispace.com For instance, the addition of even 0.2 wt.% Sc to an AA 6086 aluminum alloy can significantly decrease the grain size. mdpi.com

Precipitation Strengthening: Scandium forms nanoscale, coherent precipitates of the Al₃Sc phase within the aluminum matrix. wikipedia.orgfracturae.com These precipitates have an L1₂ crystal structure and are highly effective at impeding dislocation movement, which is the primary mechanism of plastic deformation. wikipedia.org This leads to a substantial increase in the alloy's yield strength. wikipedia.orgnorthwestern.edu The precipitation of Al₃Sc typically occurs during heat treatment at temperatures between 250°C and 350°C. fracturae.comnorthwestern.edu

Impact on Mechanical Properties:

The microstructural changes induced by scandium result in several beneficial effects on the mechanical properties of aluminum alloys:

Increased Strength: The combination of grain refinement and precipitation hardening leads to a significant increase in both the yield strength and ultimate tensile strength of the alloy. cmti.res.inwikipedia.org The addition of 0.07% Sc to an AA7075 alloy was found to increase the yield strength by as much as 63.0 MPa. cmti.res.in

Improved High-Temperature Stability: The Al₃Sc precipitates are remarkably resistant to coarsening at elevated temperatures (up to ~350°C). wikipedia.orgnorthwestern.edu This allows scandium-containing aluminum alloys to retain their strength at higher temperatures compared to conventional 2xxx and 6xxx series alloys, which tend to lose strength above 250°C. wikipedia.org

Enhanced Weldability: The grain refining effect of scandium also improves the weldability of aluminum alloys by reducing the size of the heat-affected zone and minimizing the formation of solidification cracks. wikipedia.org

The interaction of scandium with other alloying elements, such as zirconium, can further enhance these effects. The combined addition of Sc and Zr can lead to the formation of Al₃(Sc,Zr) dispersoids, which are even more effective at stabilizing the microstructure at high temperatures. mdpi.com

Table 2: Effect of Scandium Addition on the Mechanical Properties of AA7075 Aluminum Alloy

Scandium Content (wt.%)Ultimate Tensile Strength (MPa)Yield Strength (MPa)Elongation (%)
0---
0.02Increase of ~29.4Increase of ~49.6Minimal decrease
0.07313.8445.4Decreased

Data adapted from research on AA7075 alloys. cmti.res.in

Metal-Organic Frameworks (MOFs) Involving Scandium Centers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.netprometheanparticles.co.uk Scandium-based MOFs (Sc-MOFs) have emerged as a promising subclass due to the unique properties of the scandium(III) ion, which can lead to robust frameworks with interesting catalytic and sorption properties. rsc.org

Synthesis of Sc-MOFs in Methanol-Based Solvents

The synthesis of Sc-MOFs often employs solvothermal methods, where the reaction between the scandium salt and the organic linker is carried out in a solvent at elevated temperatures and pressures. rsc.org Methanol (B129727) is frequently used as a solvent or co-solvent in the synthesis of Sc-MOFs. rsc.orggoogle.com

For example, the synthesis of a scandium terephthalate (B1205515) MOF, Sc₂(BDC)₃ (where BDC = 1,4-benzenedicarboxylate), can be performed in a methanol-containing solvent system. rsc.org The choice of solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the resulting MOF. rsc.org In some cases, modulators like acetic acid are used to control the nucleation and growth of the MOF crystals. chemrxiv.org

Methanol can also play a role beyond being a simple solvent. Studies have shown that methanol molecules can become incorporated into the MOF structure, either as coordinated ligands to the metal centers or as guest molecules within the pores. rsc.orgchemrxiv.org For instance, in a MIL-53 topology Sc-MOF, pore-bound methanol molecules were found to react with the µ₂-OH ligands of the scandium secondary building units (SBUs) under pressure, resulting in the formation of µ₂-OCH₃ units. chemrxiv.org This demonstrates that methanol can be involved in post-synthetic modification of Sc-MOFs.

Structural Characteristics of Scandium Nodes in MOF Architectures

The coordination chemistry of the scandium(III) ion plays a crucial role in determining the structure and properties of Sc-MOFs. Scandium typically exhibits a coordination number of six, adopting an octahedral geometry. This allows for the formation of stable and well-defined secondary building units (SBUs).

A common SBU in Sc-MOFs consists of a chain of corner-sharing ScO₆ octahedra. These chains are then interconnected by the organic linkers to create the final framework. The presence of open metal sites on the scandium centers after solvent removal can impart Lewis acidity to the framework, making Sc-MOFs promising candidates for heterogeneous catalysis. rsc.org

The high porosity and tunable pore sizes of Sc-MOFs make them attractive for applications such as gas storage and separation. researchgate.netprometheanparticles.co.ukrsc.org For example, a scandium terephthalate MOF has been investigated for high-pressure methanol uptake, where diffraction studies revealed that methanol molecules occupy specific sites within the pores. rsc.org

Scandium-Catalyzed Synthesis of Bio-Based Polyols-Polyesters

The development of sustainable and green chemical processes is a major focus of modern chemistry. In this context, scandium-based catalysts have shown great promise for the synthesis of bio-based polymers, such as polyols and polyesters. rsc.orgrsc.orgresearchgate.net

Scandium(III) compounds, particularly scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), are highly effective Lewis acid catalysts. acs.org They can be used to promote esterification and polymerization reactions under mild conditions. rsc.orgnih.gov

One area of interest is the synthesis of polyols-polyesters from renewable resources, such as cellulose (B213188) waste and glycerol (B35011). rsc.orgrsc.orgresearchgate.net A novel heterogeneous catalyst based on scandium silicate (B1173343) thortveitite has been developed for this purpose. rsc.orgrsc.org This catalyst was prepared by impregnating scandium triflate onto mesoporous silica (B1680970), followed by calcination. rsc.org

The scandium-based catalyst has been successfully employed in the esterification of succinic acid with glycerol to produce bio-based polyols-polyesters. rsc.org This catalyzed process offers several advantages over the uncatalyzed reaction, which typically requires harsh conditions. rsc.org The resulting polymers have average molecular weights ranging from 440 to 1050 Da. rsc.org

These bio-based polyols-polyesters have potential applications as:

Co-monomers for the synthesis of polyurethanes. rsc.orgrsc.org

Binders for 3D printing applications. rsc.orgrsc.org

The use of scandium catalysts in the synthesis of bio-based polymers aligns with the principles of green chemistry due to their low toxicity, high stability, and the ability to perform reactions under more environmentally friendly conditions. rsc.org Furthermore, scandium catalysts have been explored for the synthesis of other bio-based chemicals, such as terephthalic acid and isophthalic acid from bio-isoprene and bio-acrylic acid. google.com The catalytic activity of scandium has also been utilized in the synthesis of long-chain aliphatic polyesters from plant oils. acs.org

Scandium Recovery and Separation Processes Involving Methanol

Anti-Solvent Crystallization for Scandium Recovery from Waste Streams

Anti-solvent crystallization is a technique utilized to recover scandium from processed liquors, such as ammonium (B1175870) fluoride (B91410) strip solutions obtained after solvent extraction. diva-portal.orgmdpi.com This method involves the addition of a solvent in which the desired scandium salt has low solubility, thereby inducing precipitation. mdpi.com Alcohols, including methanol (B129727), have proven effective as anti-solvents for this purpose. diva-portal.orgmdpi.com

Methanol is used as an anti-solvent to precipitate scandium from ammonium fluoride strip liquors, typically in the form of ammonium scandium hexafluoride ((NH₄)₃ScF₆) crystals. mdpi.com The addition of methanol to the aqueous strip liquor reduces the solubility of the scandium salt, leading to its crystallization. mdpi.com This approach is part of a broader strategy to recover scandium from industrial wastes, such as bauxite (B576324) residue and titanium dioxide acid waste. diva-portal.org

In comparative studies with other anti-solvents like acetone (B3395972), ethanol (B145695), and isopropanol (B130326), methanol has been shown to effectively crystallize scandium. mdpi.com The process is rapid, with precipitation occurring within 10 minutes of mixing the anti-solvent with the strip liquor. mdpi.com The resulting (NH₄)₃ScF₆ salt is a valuable intermediate product that can be further processed to produce scandium metal or aluminum-scandium alloys. diva-portal.orgmdpi.com

Table 1: Comparison of Anti-Solvents for Scandium Crystallization

This table is interactive. Click on the headers to sort the data.

Anti-Solvent Precipitated Form Typical Yield Reference
Methanol (NH₄)₃ScF₆ >98% mdpi.com
Ethanol (NH₄)₃ScF₆ >98% mdpi.com
Isopropanol (NH₄)₃ScF₆ >98% mdpi.com
Acetone (NH₄)₃ScF₆ Lower at some ratios mdpi.com

The effectiveness of methanol as an anti-solvent is rooted in its influence on the phase equilibria of ammonium scandium fluoride in aqueous solutions. Research has been conducted to understand the solubility of (NH₄)₃ScF₆ in various ammonium fluoride-alcohol mixtures. diva-portal.org

In these aqueous-methanol mixtures, the solubility of (NH₄)₃ScF₆ generally decreases as the concentration of the alcohol increases. However, among the tested alcohols (methanol, ethanol, 2-propanol, and 1,3-propane-diol), (NH₄)₃ScF₆ exhibits the highest solubility in methanol-containing mixtures. The order of decreasing solubility is methanol > ethanol > 1,3-propane-diol > 2-propanol. This trend corresponds with the decrease in the effective dielectric constant of the solvent mixture. Understanding these solubility characteristics is crucial for optimizing the crystallization process to achieve high recovery rates.

Optimizing the anti-solvent crystallization process with methanol focuses on maximizing both the yield and the purity of the scandium product. High yields, often exceeding 98%, can be achieved by carefully controlling the volumetric ratio of the anti-solvent to the strip liquor. mdpi.com A ratio of 0.8 has been demonstrated to be effective. mdpi.com

However, a significant challenge in scandium recovery is the co-extraction and subsequent co-precipitation of metal impurities such as iron (Fe), aluminum (Al), zirconium (Zr), and titanium (Ti). diva-portal.org The purity of the final (NH₄)₃ScF₆ product is dependent on the initial concentration of these impurities in the strip liquor and their respective solubilities in the aqueous-methanol mixture. diva-portal.org

Process optimization involves a trade-off. While rapid supersaturation caused by adding the anti-solvent leads to high yields, it can also result in the formation of very small crystals, which may complicate solid-liquid separation. diva-portal.org Furthermore, the uptake of impurities into the final product often reflects their relative abundance in the initial solution. diva-portal.org An exception is titanium, which tends to remain in solution due to the high solubility of its ammonium fluoride complexes. diva-portal.org Therefore, purification of the strip liquor prior to crystallization is a key consideration for achieving high-purity scandium.

Solvent Extraction and Stripping Methodologies with Methanol Relevance

Solvent extraction is a primary method for separating and concentrating scandium from leach liquors before the crystallization step. diva-portal.org While methanol is more commonly associated with the subsequent crystallization phase, alcohols can also play a role in the extraction and stripping stages, primarily as modifiers in the organic phase.

In solvent extraction systems, the organic phase typically consists of an extractant dissolved in a diluent. The efficiency of this process can be enhanced through the use of synergistic extraction systems, where a mixture of extractants or the addition of a modifier improves the distribution ratio of the target metal. nih.gov

Long-chain alcohols are sometimes added to the organic phase as modifiers. nih.gov For instance, studies have shown that using an extractant containing 5–30% long-chain alcohols can enhance the separation of scandium from other rare earth elements. nih.gov While specific data focusing on methanol as a modifier in large-scale scandium extraction is limited in the available research, the principle of using alcohol mixtures to improve extraction performance is established. For example, sec-Octyl alcohol has been used as a phase modifier to prevent the formation of a third phase and improve separation of scandium from iron. matec-conferences.org Similarly, the use of an ethanolic-hydrochloric acid lixiviant has been explored for leaching scandium from bauxite residue, indicating that alcohols can be integrated into the initial stages of the hydrometallurgical circuit to influence subsequent separation efficiencies. acs.orgnih.gov

Future Research Trajectories for Methanol Scandium Chemistry

Rational Design of Novel Scandium Catalysts for Methanol (B129727) Valorization

The transformation of methanol into more valuable chemical products, known as valorization, is a cornerstone of modern chemical research. Scandium catalysts, owing to their unique electronic properties, are emerging as promising candidates for these transformations. Future work will focus on the rational design of these catalysts to enhance their activity, selectivity, and stability.

A primary goal is the development of catalysts for the direct conversion of methane (B114726) to methanol, a reaction that is thermodynamically and kinetically challenging. mdpi.com Descriptor-based design, which uses fundamental physical or chemical properties to predict catalytic performance, is a crucial theoretical approach. mdpi.com By identifying energy, electronic, and structural descriptors, researchers can understand the redox properties of active sites and predict catalytic activity. mdpi.com This approach helps in understanding the limitations, such as the inverse relationship between methane conversion and methanol selectivity, and proposes strategies to overcome them. mdpi.com

For the conversion of methanol to hydrocarbons (MTHC), particularly light olefins, the structure of the catalyst is paramount. acs.orgfrontiersin.org Research on zeolites with varying cavity geometries has shown that cage size directly influences product selectivity. acs.org For instance, in the conversion of methanol to light olefins, ethylene (B1197577) selectivity decreases as the catalyst's cage size increases. acs.org Future rational design will focus on optimizing these structural parameters, such as the Si/Al ratio in zeolites, to maximize the yield of desired products. acs.org The combination of different metals in bimetallic catalysts can also enhance activity and selectivity through synergistic effects, a strategy that could be applied to scandium-based systems for lignin (B12514952) valorization, another pathway involving methanol-related chemistry. escholarship.org

Key research directions include:

Developing bimetallic or multi-metallic scandium catalysts to create synergistic effects that improve performance in methanol steam reforming and dehydrogenation.

Fine-tuning the support material and its interaction with scandium species to enhance catalyst stability and prevent deactivation.

Exploring single-atom scandium catalysts, where isolated scandium atoms on a support can offer maximum atomic efficiency and unique reactivity for methanol conversion.

Advanced Spectroscopic Characterization Techniques for Elucidating Reaction Mechanisms

A deep understanding of reaction mechanisms at the molecular level is essential for catalyst design. Advanced spectroscopic techniques, particularly those that can operate under reaction conditions (in situ and operando spectroscopy), are critical tools for future research. researchgate.net These methods allow scientists to observe catalytic intermediates and transition states directly, providing invaluable insights into how scandium catalysts facilitate methanol transformations.

Time-resolved spectroscopy, for example, uses a pump-probe technique to study the dynamics of chemical reactions on ultrafast timescales by exciting a sample and measuring the subsequent changes in its spectroscopic properties over time. numberanalytics.com This can be applied to understand the kinetics of methanol activation on scandium surfaces. Surface-enhanced Raman spectroscopy (SERS) can provide enhanced signals of molecules adsorbed on metal nanoparticle surfaces, offering detailed information about surface-bound species during catalysis. numberanalytics.com

Future research will increasingly employ a multi-technique approach to gain a comprehensive picture of the catalytic cycle.

Spectroscopic TechniqueInformation GainedRelevance to Methanol-Scandium Chemistry
In Situ High-Pressure Infrared SpectroscopyIdentification of organometallic intermediates and organic products under reaction conditions. researchgate.netObserving the formation of scandium-carbonyl or scandium-methoxy species during methanol carbonylation or reforming.
Operando UV-Vis SpectroscopyMonitoring changes in the electronic state of scandium centers during the catalytic process. researchgate.netCorrelating the oxidation state of scandium with catalytic activity and selectivity.
Time-Resolved SpectroscopyStudying the dynamics of chemical reactions and molecular processes on ultrafast timescales. numberanalytics.comElucidating the kinetics of C-H or O-H bond activation in methanol on the catalyst surface.
Surface-Enhanced Raman Spectroscopy (SERS)Detecting and identifying small molecules and their interactions with metal surfaces. numberanalytics.comCharacterizing adsorbed methanol and reaction intermediates on scandium-based nanomaterials.

By combining these advanced techniques, researchers can build a detailed mechanistic understanding, moving from a "black box" view of catalysis to a predictive science.

Integration of Computational Chemistry for Predictive Material and Catalytic Design

Computational chemistry has become an indispensable tool for catalyst prediction and design, offering insights that can be difficult to obtain through experiments alone. mdpi.comnih.gov By modeling reactions at a quantum-mechanical level, researchers can screen potential catalysts, predict their performance, and understand the underlying principles governing their activity. nih.govpnnl.gov

Density Functional Theory (DFT) is a prominent method used to investigate reaction mechanisms and predict the properties of catalysts. mdpi.commdpi.com For instance, DFT calculations can be used to modulate the d-band center position of a metal catalyst, a key factor in selective hydrogenation, and experimental work can then validate the prediction. mdpi.com This synergy between computation and experiment accelerates the discovery of new and effective catalysts. nih.gov

In the context of methanol-scandium chemistry, future computational efforts will focus on:

High-Throughput Screening: Using computational power to evaluate vast libraries of potential scandium-based catalysts for specific reactions like methanol-to-olefins or the direct synthesis of methanol from methane. acs.org This involves creating large design spaces of candidate catalysts and using machine learning to predict their properties. acs.org

Mechanism Elucidation: Calculating the energy profiles of entire catalytic cycles to identify rate-determining steps and high-energy intermediates. acs.org This allows for the targeted modification of the catalyst structure to lower activation barriers and improve reaction rates.

Predictive Modeling: Developing quantitative structure-activity relationships (QSAR) for scandium catalysts. These models correlate structural or electronic features with catalytic performance, enabling the in silico design of catalysts with desired properties before they are synthesized in the lab. nih.gov

The ultimate goal is the computer-aided design of optimal catalysts, where computational models can accurately predict the ideal ligand environment, support interaction, and active site geometry for a given methanol transformation. pnnl.govacs.org

Sustainable Synthesis Routes for Scandium-Methanol Compounds and Their Applications

The principles of green chemistry are increasingly influencing the synthesis of inorganic compounds and materials. Future research will prioritize the development of sustainable and environmentally benign methods for producing scandium-methanol compounds and related catalysts. This involves using renewable feedstocks, reducing waste, and employing energy-efficient processes.

One promising area is the use of scandium catalysts for the valorization of biomass-derived raw materials. For example, a novel heterogeneous catalyst based on scandium silicate (B1173343) has been used for the green synthesis of biobased polyols-polyesters from cellulose (B213188) waste and glycerol (B35011). rsc.org This approach not only utilizes waste but also produces valuable polymers for applications such as polyurethanes and binders for 3D printing. rsc.org

Another direction is the use of greener solvents and reaction conditions. Research into the synthesis of scandium complexes has traditionally used organic solvents like ethanol (B145695) or nitromethane. mdpi.com Future work will explore the use of more sustainable alternatives, such as water or ionic liquids, for these syntheses. acs.org For instance, ionic liquids have been used to facilitate the synthesis of bimetallic particles for methanol electrooxidation at room temperature. acs.org

Furthermore, scandium catalysts are being explored for reactions involving CO2, a key greenhouse gas. A scandium complex has been reported for the hydrosilylation of CO2, a step towards the reductive synthesis of formaldehyde (B43269) and methanol derivatives, which could serve as energy storage molecules. rsc.org

Exploration of New Methodologies for Scandium Recovery and Recycling from Emerging Waste Streams

Scandium is a critical raw material with a high supply risk and a low recycling rate. mdpi.com Its applications in high-strength aluminum alloys and solid oxide fuel cells are growing, making the development of efficient recovery and recycling methods a strategic priority. mdpi.commdpi.com Future research will focus on extracting scandium from secondary sources, such as industrial waste, which often contain higher concentrations of the element than natural ores. mdpi.com

Promising waste streams include:

Bauxite (B576324) Residue (Red Mud): A major byproduct of alumina (B75360) production, bauxite residue can have scandium concentrations significantly higher than average ores. mdpi.commdpi.com

Coal Ash: Ash from coal combustion is another potential secondary source of scandium. mdpi.com

Titanium Dioxide Production Waste: An innovative process has been developed to extract high-purity scandium oxide from the waste streams of titanium dioxide production, turning a liability into a valuable resource. riotinto.com

The primary methods for scandium recovery are hydrometallurgical, often involving a leaching step followed by separation and purification. mdpi.comriotinto.com

Recovery MethodDescriptionChallenges & Future Research
Hydrometallurgy Involves leaching scandium from waste using strong acids, followed by solvent extraction or ion exchange to separate it from other elements. mdpi.comresearchgate.netImproving the selectivity of extraction, especially from dilute solutions, and reducing the use of toxic organic solvents. mdpi.comresearchgate.net
Pyrometallurgy High-temperature processes like roasting are used as a pretreatment to convert scandium into a more leachable form. mdpi.comHigh energy consumption and cost. Research is focused on combining pyro- and hydrometallurgical steps ("complex processing") for better efficiency. mdpi.com
Biosorption/Bioleaching Using microorganisms or biological materials to selectively extract metals from solutions or solid wastes. mdpi.comLow leaching efficiency and long processing times. Future work aims to improve the performance and selectivity of biosorbents. mdpi.com

Techno-economic analyses suggest that the recovery of scandium from waste residues is critical for creating a stable and economically viable supply chain. mdpi.com Future efforts will aim to move laboratory-scale processes to industrial application, creating a circular economy for this critical element. mdpi.comdep.state.pa.us

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.